octanoyl-coenzyme A

Descripción general

Descripción

Octanoyl-coenzyme A is the endpoint of beta oxidation in peroxisomes. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA . It is also a donor molecule for the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) .

Synthesis Analysis

A simple sample preparation and LC-MS/MS method can measure both short-chain acyl CoAs and biosynthetic precursors of CoA . This method does not require the use of a solid phase extraction column during sample preparation and exhibits high sensitivity, precision, and accuracy . An alternative route suggests CDI-mediated coupling of the saturated precursor acid followed by enzymatic desaturation of the produced acyl-CoA to the desired α,β-unsaturated enoyl-CoA ester .Molecular Structure Analysis

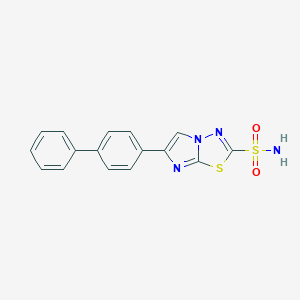

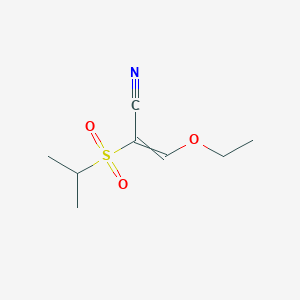

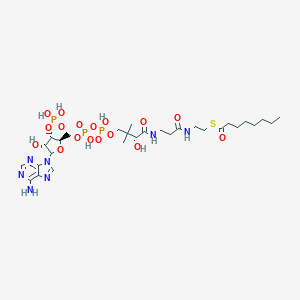

Octanoyl-coenzyme A has a molecular formula of C29H50N7O17P3S . The molecular weight is 893.7 g/mol . The structure of Octanoyl-CoA is complex, with multiple functional groups and a large number of atoms .Chemical Reactions Analysis

Octanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of octanoic acid . It plays a role in the metabolism of Escherichia coli and mice .Aplicaciones Científicas De Investigación

Polyketide Alkaloid Biosynthesis

- Application Summary: Octanoyl-CoA is involved in the biosynthesis of polyketide alkaloids in actinobacteria. It is used in the assembly of coelimycin P1, a polyketide alkaloid produced by Streptomyces coelicolor M145 .

- Methods of Application: The C-terminal thioester reductase (TR) domain of the PKS and an ω-transaminase are responsible for the release of the polyketide chain as an aldehyde and its subsequent reductive amination .

- Results or Outcomes: The data show that CpkC-TR catalyzes the NADH-mediated reduction of octanoyl-CoA to octanal, which is further reduced to 1-octanol in the absence of a suitable transaminase to trap the transient aldehyde intermediate .

Production of Medium-Chain Oleochemicals

- Application Summary: Octanoyl-CoA is used in metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity .

- Methods of Application: The strategy centers on heterologous thioesterases to synthesize desired chain-length fatty acids. To convert acids to oleochemicals, the narrowed fatty acid pool needs to be reactivated as coenzyme A thioesters .

- Results or Outcomes: Through bioprospecting, mutagenesis, and metabolic engineering, three strains of Escherichia coli capable of producing over 1g/L of medium-chain free fatty acids, fatty alcohols, and methyl ketones were developed .

Synthesis of Therapeutic Agents

- Application Summary: Octanoyl-CoA is used in the synthesis of ®-2-propyloctanoic acid, a therapeutic agent for Alzheimer’s disease .

Mitochondrial Fatty Acid β-Oxidation

- Application Summary: Octanoyl-CoA is a metabolic intermediate in mitochondrial fatty acid β-oxidation .

- Methods of Application: Levels of octanoyl-CoA are increased in the liver of patients with Reye’s syndrome and β-oxidation of octanoyl-CoA by medium-chain acyl CoA dehydrogenase (MCADH) is decreased in patients with MCADH deficiency .

- Results or Outcomes: Octanoyl-CoA inhibits citrate synthase and glutamate dehydrogenase .

Chemo-Enzymatic Synthesis of CoA Esters

- Application Summary: Octanoyl-CoA is used in the chemo-enzymatic synthesis of CoA esters, which are core intermediates in many metabolic processes .

- Methods of Application: The synthesis with α,β-unsaturated carboxylic acids as educts generally showed yields below 10%. The syntheses of octenoyl-CoA was reported to have a yield of 2% .

- Results or Outcomes: The CoA esters produced range from short- to long-chain, include branched and α,β-unsaturated representatives as well as other functional groups .

De Novo Production of 1-Octanol

- Application Summary: Octanoyl-CoA is used in the de novo production of 1-octanol in Saccharomyces cerevisiae. This is achieved by expressing an acyl-CoA synthetase (MtFadD6) from Mycobacterium tuberculosis to reactivate octanoic acid .

- Methods of Application: The engineered octanoyl-CoA producing fatty acid synthase was expressed together with carboxylic acid reductase from Mycobacterium marinum and phosphopantetheinyl transferase Sfp from Bacillus subtilis in a Saccharomyces cerevisiae mutant strain .

- Results or Outcomes: The synthesized octanoyl-CoA was converted to 1-octanol up to a titer of 26.0 mg L −1 in a 72-h fermentation. The additional accumulation of 90 mg L −1 octanoic acid in the medium indicated a bottleneck in 1-octanol production .

Beta Oxidation in Peroxisomes

- Application Summary: Octanoyl-CoA is the endpoint of beta oxidation in peroxisomes. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA .

Acyl-ACP:CoA Transacylase Activity

- Application Summary: Octanoyl-CoA is used in metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity .

- Methods of Application: The strategy centers on heterologous thioesterases to synthesize desired chain-length fatty acids. To convert acids to oleochemicals, the narrowed fatty acid pool needs to be reactivated as coenzyme A thioesters .

- Results or Outcomes: Through bioprospecting, mutagenesis, and metabolic engineering, three strains of Escherichia coli capable of producing over 1g/L of medium-chain free fatty acids, fatty alcohols, and methyl ketones were developed .

Safety And Hazards

When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMZYOXOBSXMII-CECATXLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octanoyl-coenzyme A | |

CAS RN |

1264-52-4 | |

| Record name | Octanoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.